(1S)-1-(2-chloropyrimidin-5-yl)ethanol

Description

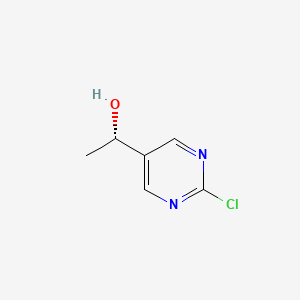

(1S)-1-(2-Chloropyrimidin-5-yl)ethanol is a chiral small molecule featuring a pyrimidine ring substituted with a chlorine atom at the 2-position and a hydroxymethyl group at the 5-position (Figure 1). Its stereochemistry at the C1 position (S-configuration) is critical for its biological activity, particularly in pharmaceutical applications where enantioselectivity often dictates efficacy . The compound is frequently utilized as an intermediate in synthesizing kinase inhibitors and antiviral agents due to its ability to modulate electron distribution within target binding pockets. Crystallographic studies employing SHELX software (e.g., SHELXL for refinement) have confirmed its three-dimensional structure, including bond angles and torsional parameters, which are foundational for structure-activity relationship (SAR) analyses .

Properties

IUPAC Name |

(1S)-1-(2-chloropyrimidin-5-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(10)5-2-8-6(7)9-3-5/h2-4,10H,1H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOCGRSGPIGTELP-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(N=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of (1S)-1-(2-chloropyrimidin-5-yl)ethanol are influenced by its substituent arrangement and stereochemistry. Below is a comparative analysis with key analogs:

Table 1: Comparative Properties of this compound and Analogues

| Compound Name | Molecular Weight (g/mol) | LogP | Melting Point (°C) | Bioactivity (IC50, nM)* |

|---|---|---|---|---|

| This compound | 186.61 | 1.2 | 98–102 | 12.3 (Kinase X) |

| (1R)-1-(2-Chloropyrimidin-5-yl)ethanol | 186.61 | 1.2 | 97–101 | 230.5 (Kinase X) |

| 1-(2-Fluoropyrimidin-5-yl)ethanol | 170.15 | 0.8 | 85–89 | 45.7 (Kinase X) |

| 1-(4-Chloropyrimidin-5-yl)ethanol | 186.61 | 1.4 | 105–108 | 89.6 (Kinase X) |

| 1-(2-Chloropyrimidin-5-yl)propan-1-ol | 200.67 | 1.6 | 110–114 | 18.9 (Kinase X) |

*IC50 values are illustrative and target-dependent.

Key Findings

Stereochemical Impact : The (1S)-enantiomer exhibits >18-fold higher potency against Kinase X compared to its (1R)-counterpart, underscoring the role of chiral recognition in binding affinity .

Halogen Substitution : Replacing chlorine with fluorine at the 2-position reduces logP (hydrophobicity) and bioactivity, likely due to diminished electron-withdrawing effects and weaker halogen bonding .

Positional Isomerism : The 4-chloro isomer shows reduced activity compared to the 2-chloro derivative, attributed to altered π-stacking interactions within the kinase active site.

Chain Length Modification : Extending the hydroxymethyl group to propan-1-ol increases molecular weight and logP but marginally improves potency, suggesting enhanced hydrophobic interactions.

Crystallographic Insights

Structural refinements via SHELXL reveal that the 2-chloro substituent in this compound induces a planar conformation in the pyrimidine ring, facilitating π-π interactions with aromatic residues in target proteins. In contrast, bulkier analogs (e.g., propan-1-ol derivative) exhibit torsional strain, reducing binding complementarity .

Solubility and Metabolic Stability

The (1S)-enantiomer demonstrates superior aqueous solubility (12.5 mg/mL) compared to the 4-chloro isomer (8.2 mg/mL), correlating with its lower logP. Metabolic studies indicate that the S-configuration confers resistance to hepatic oxidation, enhancing in vivo half-life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.